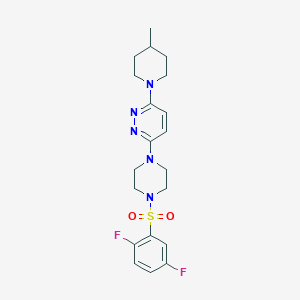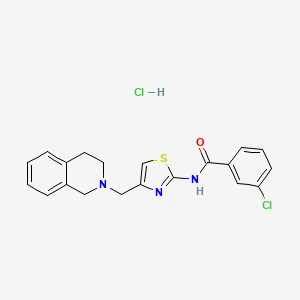![molecular formula C22H25FN4O2S B2471440 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide CAS No. 422533-80-0](/img/structure/B2471440.png)
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of this compound is 400.47. The structure of similar quinazoline derivatives has been studied, and it was found that the dihedral angle between the fluoro-substituted benzene ring and the pyrimidinone ring is 52.34°, while the dihedral angle between the fused benzene ring and the pyrimidinone ring is 3.30° .Applications De Recherche Scientifique
Synthesis and Biological Activity
Arylsulfonamide Derivatives : This compound is among the derivatives synthesized for bioactivity evaluation. Specifically, 4-Fluoro-N-(2-(4-oxo-2-(4-(trifluoromethoxy)phenyl)amino)quinazolin-3(4H)-yl)ethyl benzenesulfonamide showed high activity against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericide and fungicide. Preliminary SAR indicated the preference for electron-withdrawing substitutes on benzene rings for improved bioactivity (Zeng et al., 2016).
Microwave-Activated Synthesis : A series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, including similar compounds, were synthesized using microwave activation and phase-transfer catalysis. These compounds showed modest antimicrobial activity and significant antitumor activity against various human tumor cell lines (El-Badry et al., 2020).
Antimicrobial and Antitumor Activities
N-aryl-4-derivatives Synthesis : Novel derivatives, including N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide, have been synthesized and evaluated for in vitro antibacterial and antifungal activities. Some showed potential antimicrobial activity (Babu et al., 2015).
Novel Quinazolinones for Antiviral Activity : Designed 2,3-disubstituted quinazolin-4(3H)-ones showed promising antiviral activity against various viruses, including influenza and severe acute respiratory syndrome corona, using a microwave technique (Selvam et al., 2007).
Selective Inhibitors and Anticancer Agents
Selective Histone Deacetylase 6 Inhibitors : Novel selective inhibitors using quinazoline as the cap were synthesized for HDAC enzymatic assays, presenting potent anti-cancer properties in vitro and in vivo (Yang et al., 2016).
Anti-inflammatory and Analgesic Activities : Derivatives like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one have shown significant analgesic and anti-inflammatory activities in vitro (Osarodion, 2023).
Mécanisme D'action
As a tyrosine kinase inhibitor, gefitinib works by blocking the action of a protein in cancer cells (the epidermal growth factor receptor) which signals the cells to grow and multiply.
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-3-19(21(28)24-13-6-14-29-2)30-22-26-18-8-5-4-7-17(18)20(27-22)25-16-11-9-15(23)10-12-16/h4-5,7-12,19H,3,6,13-14H2,1-2H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAWCXSQYJVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


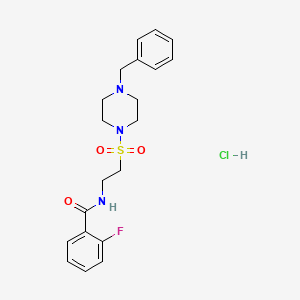
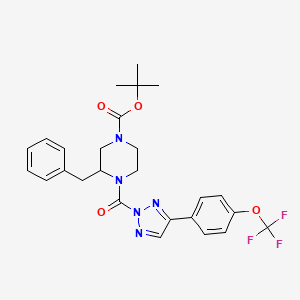
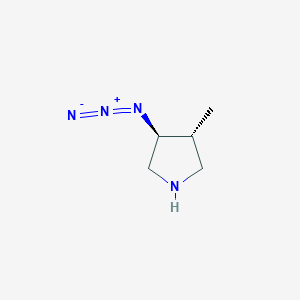
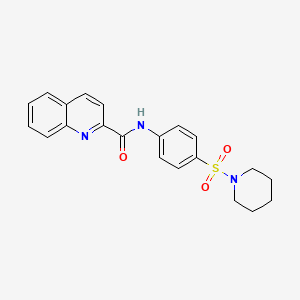
![Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2471365.png)
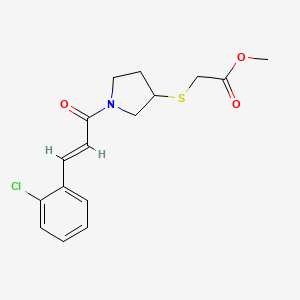
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)

![CC(C)(C)OC(=O)N1CC(C[Zn]I)C1](/img/structure/B2471374.png)

